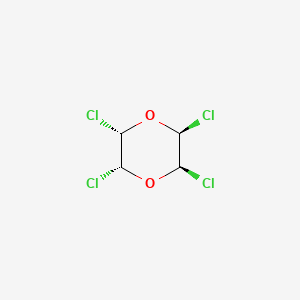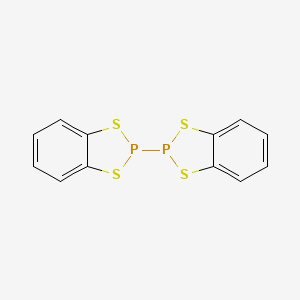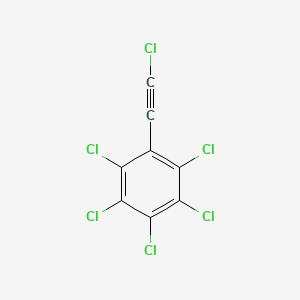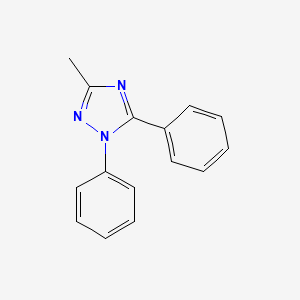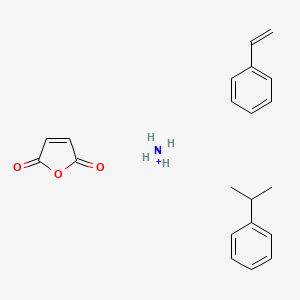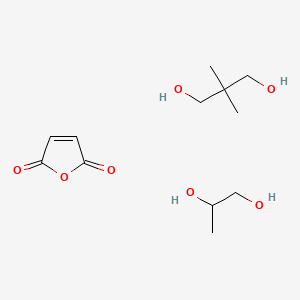
2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol is a polymeric compound that has garnered interest due to its unique properties and potential applications. This compound is formed by the polymerization of 2,5-furandione (also known as maleic anhydride) with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol. The resulting polymer exhibits a range of properties that make it suitable for various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol typically involves a polycondensation reaction. The reaction is carried out by heating 2,5-furandione with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol in the presence of a catalyst. The reaction conditions, such as temperature and time, are optimized to achieve the desired molecular weight and polymer properties .
Industrial Production Methods
In an industrial setting, the production of this polymer is scaled up using continuous or batch reactors. The reactants are fed into the reactor, and the polymerization reaction is carried out under controlled conditions. The resulting polymer is then purified and processed into the desired form, such as pellets or films .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain .
Aplicaciones Científicas De Investigación
2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of other polymers and materials.
Biology: In biological research, the polymer can be used as a scaffold for tissue engineering and drug delivery systems.
Industry: In industrial applications, the polymer is used in coatings, adhesives, and as a component in composite materials.
Mecanismo De Acción
The mechanism by which 2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol exerts its effects depends on its application. In drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner. The release mechanism is often based on the degradation of the polymer matrix, which is influenced by factors such as pH and temperature .
In tissue engineering, the polymer provides a scaffold that supports cell attachment and growth. The degradation of the polymer over time allows for the gradual replacement of the scaffold with natural tissue .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol and 2,5-furandione: This polymer has a similar structure but includes 1,3-benzenedicarboxylic acid as a monomer.
2,5-Furandione, polymer with 2-methyl-1-propene, ethyl ester: This polymer includes 2-methyl-1-propene as a monomer and has different properties.
Uniqueness
2,5-Furandione, polymer with 2,2-dimethyl-1,3-propanediol and 1,2-propanediol is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced mechanical strength, chemical resistance, and biocompatibility. These properties make it suitable for a wide range of applications, from industrial uses to biomedical applications .
Propiedades
Número CAS |
51838-29-0 |
|---|---|
Fórmula molecular |
C12H22O7 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;furan-2,5-dione;propane-1,2-diol |
InChI |
InChI=1S/C5H12O2.C4H2O3.C3H8O2/c1-5(2,3-6)4-7;5-3-1-2-4(6)7-3;1-3(5)2-4/h6-7H,3-4H2,1-2H3;1-2H;3-5H,2H2,1H3 |
Clave InChI |
UTICFIDXXVGEPY-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)O.CC(C)(CO)CO.C1=CC(=O)OC1=O |
Números CAS relacionados |
51838-29-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


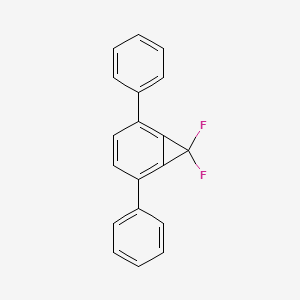

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
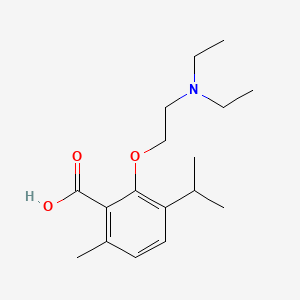
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)

